1,3-bis[(2H-1,3-benzodioxol-5-yl)methyl]urea
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Overview
Description
1,3-bis[(2H-1,3-benzodioxol-5-yl)methyl]urea is an organic compound characterized by the presence of two 1,3-benzodioxole groups attached to a urea moiety
Mechanism of Action
Target of Action
Related compounds bearing the 1,3-benzodioxol-5-yl moiety have been reported to exhibit anticancer activity against various cancer cell lines .
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Related compounds have been reported to cause cell cycle arrest and induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis[(2H-1,3-benzodioxol-5-yl)methyl]urea typically involves the reaction of 1,3-benzodioxole derivatives with urea under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where 1,3-benzodioxole derivatives are reacted with urea in the presence of a palladium catalyst and a suitable base . The reaction conditions often include elevated temperatures and inert atmospheres to ensure the desired product is obtained in good yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1,3-bis[(2H-1,3-benzodioxol-5-yl)methyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzodioxole rings.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzodioxole rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of functionalized benzodioxole derivatives .
Scientific Research Applications
1,3-bis[(2H-1,3-benzodioxol-5-yl)methyl]urea has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential anticancer properties, as it can inhibit the growth of certain cancer cell lines.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its potential therapeutic uses.
Industrial Applications: It is used in the synthesis of advanced polymers and other materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
1,3-benzodioxole: A simpler compound with similar structural features but lacking the urea moiety.
1,3-bis[(2H-1,3-benzodioxol-5-yl)methyl]amine: Similar to the urea derivative but with an amine group instead of urea.
1,3-bis[(2H-1,3-benzodioxol-5-yl)methyl]carbamate: Contains a carbamate group instead of urea.
Uniqueness
1,3-bis[(2H-1,3-benzodioxol-5-yl)methyl]urea is unique due to its specific combination of benzodioxole groups and urea moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1,3-bis(1,3-benzodioxol-5-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c20-17(18-7-11-1-3-13-15(5-11)23-9-21-13)19-8-12-2-4-14-16(6-12)24-10-22-14/h1-6H,7-10H2,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSDXSLWJMXZDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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